Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound that features a unique structure combining a benzyl group, a furan ring, and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s likely that it interacts with its target proteins, such as cdk2, to inhibit their function . This inhibition could lead to changes in cellular processes, such as cell cycle progression.
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may affect cell cycle regulation pathways .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, indicating potential anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling through a series of reactions involving amination and carbamate formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired compound specifications.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-(((5-(pyridin-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
- Benzyl (2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
Uniqueness
Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic rings. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
benzyl N-[2-[[5-(furan-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-19(12-23-20(25)27-13-15-4-2-1-3-5-15)22-10-16-8-18(11-21-9-16)17-6-7-26-14-17/h1-9,11,14H,10,12-13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQYDQXWFSLXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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